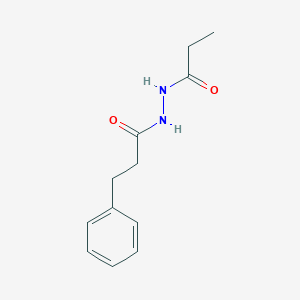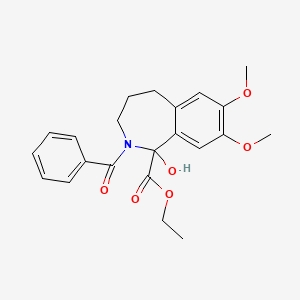
3-phenyl-N'-propionylpropanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-N'-propionylpropanohydrazide, also known as PPHP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PPHP belongs to the class of hydrazide derivatives and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of 3-phenyl-N'-propionylpropanohydrazide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation, pain, and fever. 3-phenyl-N'-propionylpropanohydrazide has also been reported to increase the levels of neurotransmitters such as dopamine and acetylcholine, which are involved in the regulation of mood, memory, and cognitive function.
Biochemical and Physiological Effects:
3-phenyl-N'-propionylpropanohydrazide has been reported to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been reported to improve cognitive function and memory. 3-phenyl-N'-propionylpropanohydrazide has been shown to increase the levels of dopamine and acetylcholine in the brain, which are involved in the regulation of mood, memory, and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
3-phenyl-N'-propionylpropanohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. 3-phenyl-N'-propionylpropanohydrazide has also been reported to exhibit low toxicity and is well-tolerated in animals. However, 3-phenyl-N'-propionylpropanohydrazide has some limitations for lab experiments. Its exact mechanism of action is not fully understood, and more studies are needed to elucidate its pharmacological properties.
Zukünftige Richtungen
3-phenyl-N'-propionylpropanohydrazide has several potential future directions for scientific research. It can be studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 3-phenyl-N'-propionylpropanohydrazide can also be studied for its potential use in the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to elucidate the pharmacological properties and mechanism of action of 3-phenyl-N'-propionylpropanohydrazide.
Synthesemethoden
3-phenyl-N'-propionylpropanohydrazide can be synthesized using various methods. One of the commonly used methods involves the reaction of 3-phenylpropanohydrazide with propionyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of 3-phenyl-N'-propionylpropanohydrazide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
3-phenyl-N'-propionylpropanohydrazide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic effects. 3-phenyl-N'-propionylpropanohydrazide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-phenyl-N'-propanoylpropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-11(15)13-14-12(16)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVAZWVRBOBLGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=O)CCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N'-propanoylpropanehydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-1-[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B6124716.png)
![3-(1,3-benzodioxol-5-yl)-2-imino-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B6124728.png)
![1-{4-[(2-benzyl-4-morpholinyl)methyl]-2-thienyl}ethanone](/img/structure/B6124731.png)

![2-{[(2-furylmethyl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6124746.png)
![ethyl 1-[(2E)-but-2-enoyl]-3-(2-fluorobenzyl)piperidine-3-carboxylate](/img/structure/B6124753.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-(2-methoxyethyl)acetamide](/img/structure/B6124777.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-N'-2-thienylurea](/img/structure/B6124778.png)
![7-(cyclohexylmethyl)-2-(3-fluorobenzoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6124792.png)
![1-[1-(2,3-dimethoxybenzyl)-3-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B6124799.png)
![2-[2-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)-1H-pyrrol-1-yl]pyrimidine](/img/structure/B6124806.png)
![2-[4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6124813.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-4-(3-hydroxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6124821.png)
![2-methyl-5-{[3-(4-morpholinylcarbonyl)-5-isoxazolyl]methoxy}-1,3-benzothiazole](/img/structure/B6124836.png)